Distrontium;tetraacetate;hydrate

Description

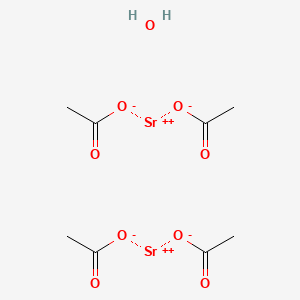

Distrontium tetraacetate hydrate is a strontium-containing coordination compound characterized by two strontium cations, four acetate ligands, and water molecules in its crystalline structure. Distrontium tetraacetate hydrate may share similarities with other metal acetate hydrates, such as terbium(III) acetate hydrate (Tb(CH₃COO)₃·xH₂O), which are used in materials science and catalysis .

Properties

IUPAC Name |

distrontium;tetraacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.H2O.2Sr/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPBKJDSZLZPO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sr+2].[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O9Sr2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of distrontium tetraacetate hydrate typically involves the reaction of strontium carbonate or strontium hydroxide with acetic acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form.

Industrial Production Methods

In industrial settings, the production of distrontium tetraacetate hydrate can be scaled up by using large reactors and controlled evaporation techniques. The purity of the final product is ensured through multiple stages of filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Distrontium tetraacetate hydrate can undergo various chemical reactions, including:

Oxidation: The acetate ions can be oxidized to form carbon dioxide and water.

Reduction: The strontium ions can be reduced under specific conditions to form elemental strontium.

Substitution: The acetate ions can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium chloride or potassium nitrate can facilitate substitution reactions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Elemental strontium.

Substitution: Strontium chloride or strontium nitrate, depending on the substituting anion.

Scientific Research Applications

Distrontium tetraacetate hydrate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other strontium compounds.

Biology: Investigated for its potential role in bone health and as a calcium substitute in biological systems.

Medicine: Explored for its potential use in radiographic imaging due to the radiopacity of strontium.

Industry: Utilized in the production of specialty ceramics and glass.

Mechanism of Action

The mechanism of action of distrontium tetraacetate hydrate involves the interaction of strontium ions with biological and chemical systems. Strontium ions can replace calcium ions in biological systems, affecting bone metabolism and other calcium-dependent processes. The acetate ions can participate in metabolic pathways, providing energy and carbon sources.

Comparison with Similar Compounds

Oxidative Capabilities

Photophysical and Catalytic Roles

- Riboflavin tetraacetate : Demonstrates high quantum efficiency in singlet oxygen formation, enabling applications in photooxygenation and sulfoxidation catalysis .

- EDTA derivatives (e.g., sodium ferric EDTA): Serve as chelating agents in analytical chemistry and nanomaterials synthesis. For example, disodium EDTA directs the morphology of TbPO₄·H₂O nanostructures .

Physical and Spectral Data

Table 2: Spectroscopic and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.